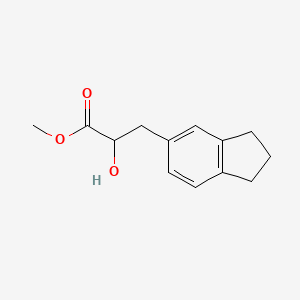

methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate

Description

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate is an ester derivative featuring a 2,3-dihydroindenyl moiety attached to a hydroxypropanoate backbone. The compound combines a bicyclic indene structure with polar functional groups (ester and hydroxyl), making it a hybrid of lipophilic and hydrophilic properties. For instance, methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (compound 1 in ) shares the hydroxypropanoate ester core and demonstrates anti-tuberculosis activity, suggesting that substitutions on the aromatic ring significantly influence bioactivity .

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate |

InChI |

InChI=1S/C13H16O3/c1-16-13(15)12(14)8-9-5-6-10-3-2-4-11(10)7-9/h5-7,12,14H,2-4,8H2,1H3 |

InChI Key |

DCGVVSGUQONQQM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(CCC2)C=C1)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Construction

One common approach begins with 5-methoxy-1-indanone or related indanone derivatives, which serve as precursors to the dihydroindenyl scaffold. For example, a patent (US4843165A) describes starting from 5-methoxy-1-indanone, converting it to a cyanohydrin intermediate, followed by transformations to 2,3-dihydro-5-methoxy-1H-inden-1-carboxylic acid, which can be esterified and further functionalized.

Introduction of the Hydroxypropanoate Side Chain

The hydroxypropanoate side chain at the 5-position is introduced via Reformatsky-type reactions or related carbon-carbon bond-forming reactions. A highly enantioselective Reformatsky reaction mediated by dimethylzinc (Me2Zn) with aldehydes and ethyl iodoacetate has been reported to yield hydroxy esters with excellent yields and enantioselectivities. This method is applicable to aromatic aldehydes and ketones, including those with indene or indanone moieties.

Esterification and Hydroxyl Group Formation

The hydroxypropanoate ester is typically formed via esterification of the corresponding acid or via direct nucleophilic substitution reactions. Methyl ester formation can be achieved by reaction with methanol under acidic catalysis (e.g., sulfuric acid) or by using methylating agents. Hydroxyl groups are introduced or preserved during the Reformatsky reaction or by selective reduction of keto groups.

Protection and Deprotection Strategies

Protection of sensitive groups such as carboxylic acids or hydroxyls may be necessary during multi-step synthesis. For example, esterification protects the carboxyl group, and methoxy groups can be demethylated or further functionalized as needed.

Example Synthetic Route Summary

Analytical and Experimental Notes

- Catalysts and Ligands: Chiral prolinols and indolinols have been used to achieve high enantioselectivity in Reformatsky reactions.

- Reaction Conditions: Reactions are often conducted under inert atmosphere (N2) and at controlled temperatures (0 °C to room temperature) to optimize yields and stereocontrol.

- Purification: Column chromatography using hexanes/ethyl acetate gradients is standard for isolating pure products.

- Characterization: NMR (1H, 13C), chiral HPLC, and mass spectrometry confirm structure and enantiomeric excess.

Summary of Key Literature Data

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: The major product is 3-(2,3-dihydro-1H-inden-5-yl)-2-oxopropanoate.

Reduction: The major product is 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanol.

Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-Dihydroxyphenyl]-2-Hydroxypropanoate

- Structure : Differs by additional hydroxyl groups and a benzoyl moiety on the phenyl ring.

- Activity : Exhibits anti-tuberculosis activity (MIC: 12.5 µg/mL) with enhanced efficacy when combined with gallic acid .

- Key Difference : Increased polarity from hydroxyl/benzoyl groups improves target binding but may reduce bioavailability compared to the simpler methyl 3-(2,3-dihydro-1H-inden-5-yl) derivative.

3-Hydroxy-2-Phenyl-2,3-Dihydro-1H-Isoindol-1-One

5-MAPDI (1-(2,3-Dihydro-1H-Inden-5-yl)Propan-2-Amine)

- Structure: Features an aminopropyl side chain instead of hydroxypropanoate.

- Application : A psychoactive substance detected in forensic analyses, highlighting the dihydroindenyl group's role in central nervous system-targeting molecules .

- Key Difference : The amine group increases blood-brain barrier permeability, unlike the ester group in the target compound .

Physicochemical Properties

| Compound | LogP | PSA (Ų) | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| Methyl 3-(2,3-dihydro-1H-inden-5-yl)-2-hydroxypropanoate | ~2.5* | ~50 | 234.3 | Ester, hydroxyl, dihydroindenyl |

| Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-... | ~1.8 | 120 | 390.3 | Benzoyl, multiple hydroxyls |

| 5-MAPDI | ~2.8 | 24 | 189.3 | Amine, dihydroindenyl |

Bioactivity

- The target compound’s ester and hydroxyl groups may confer anti-inflammatory or antimicrobial properties, akin to benzophenone derivatives in . However, the absence of electron-rich aromatic substituents (e.g., gallic acid in ) likely reduces its potency against tuberculosis .

- In contrast, psychoactive analogues like 5-MAPDI leverage the dihydroindenyl group for receptor binding, a trait absent in the target compound due to its polar ester group .

Analytical Characterization

- NMR: The dihydroindenyl protons resonate at δ 2.8–3.2 (multiplet, CH₂) and δ 6.5–7.1 (aromatic H), while the hydroxypropanoate chain shows signals at δ 4.2–4.5 (CH-O) and δ 3.7 (ester OCH₃) .

- Mass Spectrometry : Expected [M+H]+ peak at m/z 235, with fragmentation patterns dominated by loss of COOCH₃ (60 Da) and H₂O (18 Da) .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms ester and hydroxyl groups; DEPT-135 identifies CH₂ groups in the dihydroindenyl moiety. Aromatic protons appear at δ 6.8–7.2 ppm .

- IR : Peaks at ≈3400 cm⁻¹ (OH stretch) and ≈1720 cm⁻¹ (ester C=O) .

- HPLC : C18 column with acetonitrile/water gradient (retention time ~8.2 min) ensures ≥95% purity .

- Mass spectrometry : ESI-TOF confirms molecular ion [M+H]⁺ at m/z 247.097 .

How can stereochemical inconsistencies in hydroxylation reactions of similar β-hydroxy esters be resolved?

Advanced

Contradictions arise from radical vs. electrophilic mechanisms. Methodologies include:

- Chiral HPLC to separate enantiomers (Chiralpak AD-H column) .

- Computational modeling : Density Functional Theory (DFT) predicts transition-state energies to identify favored pathways .

- Isotopic labeling : D₂O quenching tracks protonation sites during hydroxylation .

- X-ray crystallography : Resolves absolute configuration in analogous esters (e.g., methyl 2-hydroxy-3-phenylpropanoate derivatives ).

What in vitro assays are suitable for evaluating neuropharmacological activity?

Q. Advanced

- Primary neuronal cultures : MTT assays measure cell viability under oxidative stress (IC₅₀ determination) .

- AhR activation : Luciferase reporter assays in HepG2 cells quantify receptor binding .

- Neurotransmitter release : ELISA detects serotonin/dopamine levels post-treatment (structural analogy to tryptophan derivatives ).

- siRNA knockdown : Validates AhR-specific effects by comparing activity in AhR-silenced vs. wild-type cells .

What computational strategies predict environmental persistence and biodegradation?

Q. Advanced

- EPI Suite™ : Estimates logP (hydrophobicity) and Biowin scores (aerobic biodegradability) .

- Molecular dynamics (AMBER) : Simulates ester bond hydrolysis rates in aqueous environments (pH 5–9) .

- Meteor Nexus : Predicts metabolites (e.g., demethylation or hydroxylation products) .

- HPLC-MS/MS : Validates degradation products in forced hydrolysis studies (0.1 M HCl/NaOH, 70°C) .

How do substitution patterns on the dihydroindenyl moiety influence biological activity?

Q. Advanced

- Electrophilic substitution : Halogenation (Cl, Br) at the indene ring alters lipophilicity and receptor binding. Use Lewis acids (FeCl₃) in dichloromethane .

- SAR studies : Compare EC₅₀ values of halogenated vs. unmodified derivatives in AhR assays .

- Docking simulations (AutoDock Vina) : Predict interactions with AhR’s ligand-binding domain .

What are the limitations of current synthetic methods, and how can they be addressed?

Q. Advanced

- Low yields : Side reactions during esterification (e.g., transesterification). Mitigate via slow methanol addition and molecular sieves .

- Stereocontrol : Racemization at the β-hydroxy center. Use chiral catalysts (e.g., Sharpless conditions) or enzymatic resolution .

- Scale-up challenges : Batch-to-batch variability in industrial reactors. Adopt continuous flow systems for reproducibility .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation : Expose to simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) for 24 hours .

- LC-MS : Monitor degradation products (e.g., hydrolysis to carboxylic acid).

- Accelerated stability studies : Store at 40°C/75% RH for 6 months (ICH guidelines) .

What analytical strategies differentiate polymorphic forms of this compound?

Q. Advanced

- PXRD : Identifies crystalline vs. amorphous phases (characteristic peaks at 2θ = 12.4°, 18.7°) .

- DSC : Melting endotherms (e.g., Form I melts at 142°C vs. Form II at 135°C) .

- Raman spectroscopy : Polymorph-specific shifts in C=O stretching (≈1720 cm⁻¹ vs. 1705 cm⁻¹) .

How can metabolic pathways be elucidated using isotopic labeling?

Q. Advanced

- ¹³C-labeled compound : Synthesize using ¹³C-methanol to track demethylation in liver microsomes .

- LC-MS/MS : Detect labeled metabolites (e.g., ¹³C-carboxylic acid derivative) .

- Kinetic isotope effects : Compare reaction rates of labeled vs. unlabeled compound to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.